
N,N'-Bis(3-oxo-3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3-oxo-3-phenylpropyl)urea is a chemical compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-oxo-3-phenylpropyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-oxo-3-phenylpropylamine with an isocyanate derivative under mild conditions . This reaction can be carried out in water without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-substituted ureas, including N,N’-Bis(3-oxo-3-phenylpropyl)urea, often involves the use of phosgene or carbamoyl chlorides with ammonia. these methods are not environmentally friendly due to the use of toxic reagents . Recent advancements have focused on developing safer and more sustainable methods, such as using potassium isocyanate in water .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(3-oxo-3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
N,N’-Bis(3-oxo-3-phenylpropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of N,N’-Bis(3-oxo-3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(4-nitrophenyl)urea: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
N,N’-Bis(3-oxo-3-phenylpropyl)thiourea: This compound has a sulfur atom in place of the oxygen atom in the urea group, resulting in different reactivity and applications.
Uniqueness
N,N’-Bis(3-oxo-3-phenylpropyl)urea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities.
Propriétés
Numéro CAS |
105775-30-2 |
|---|---|
Formule moléculaire |
C19H20N2O3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1,3-bis(3-oxo-3-phenylpropyl)urea |
InChI |
InChI=1S/C19H20N2O3/c22-17(15-7-3-1-4-8-15)11-13-20-19(24)21-14-12-18(23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,24) |
Clé InChI |
WWFYPQWGWQWYKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCNC(=O)NCCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


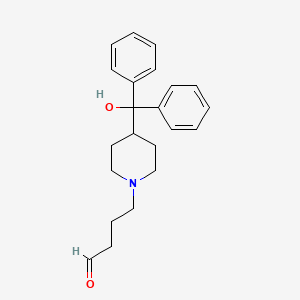


![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)

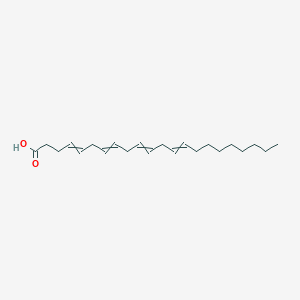
![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)

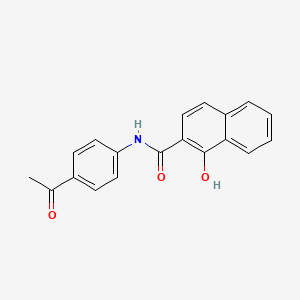
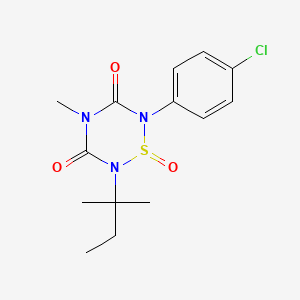
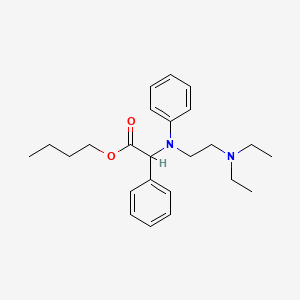
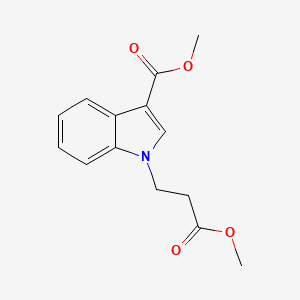
![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)
